2,3-Difluorophenyl cyclopentyl ketone
Description
Properties
IUPAC Name |
cyclopentyl-(2,3-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-7-3-6-9(11(10)14)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFLSWNRWVIQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorophenyl cyclopentyl ketone typically involves the following steps:
Bromination: The starting material, cyclopentanone, undergoes bromination to introduce a bromine atom at the desired position.
Fluorination: The brominated compound is then subjected to fluorination to replace the bromine atoms with fluorine atoms, resulting in the difluorophenyl group.
Ketone Formation: Finally, the difluorophenyl group is attached to the cyclopentyl ring, forming the ketone functional group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic addition via a two-step mechanism ( ):
-
Nucleophilic attack at the electrophilic carbonyl carbon, forming an alkoxide intermediate.
-
Protonation of the alkoxide to yield the final product.
Example: Hydrate Formation
Under acidic or basic conditions, water adds to the carbonyl group, forming a geminal diol (hydrate). The electron-withdrawing fluorine atoms on the aromatic ring enhance the electrophilicity of the carbonyl carbon, accelerating hydration ( ).
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Aqueous H₂SO₄ (pH 4–5), RT | H₂O | 2,3-Difluorophenyl cyclopentyl gem-diol | ~60% (estimated) | , |
Alpha-Substitution Reactions
The α-hydrogens adjacent to the carbonyl group are susceptible to halogenation and alkylation via enolate intermediates.
Halogenation
Enol formation under acidic conditions enables α-bromination or chlorination. For example, bromination of structurally similar 2-chlorophenyl cyclopentyl ketone uses Br₂ or NBS ( , ):
| Substrate | Halogenating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Difluorophenyl cyclopentyl ketone | Br₂ (1.2 eq) | H₂O/acetone, H₂SO₄, RT | α-Bromo derivative | 75% (analogous to ) | , |
Enolate Alkylation
Enolates generated with LDA or NaH react with alkyl halides. The cyclopentyl group’s steric bulk may influence regioselectivity ( , ):
| Base | Alkylating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| LDA | Methyl iodide | α-Methyl derivative | ~65% (estimated) | , |
Reduction Reactions
The ketone group is reduced to a secondary alcohol or hydrocarbon.
Catalytic Hydrogenation
Pd/C or Raney Ni catalyzes ketone reduction to cyclopentyl-(2,3-difluorophenyl)methanol:
| Catalyst | H₂ Pressure | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | 1 atm | Cyclopentyl-(2,3-difluorophenyl)methanol | >90% | , |
Hydride Reductions
NaBH₄ or LiAlH₄ selectively reduces the ketone without affecting the fluorine substituents ( ):
| Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | Cyclopentyl-(2,3-difluorophenyl)methanol | 85% |
Cross-Coupling Reactions
The ketone participates in Ni- or photoredox-catalyzed couplings. For example, photoredox/Ni dual catalysis with alkyltrifluoroborates forms branched aliphatic ketones ( ):
| Catalyst | Partner | Product | Yield | Reference |
|---|---|---|---|---|
| [Ni(dtbbpy)(H₂O)₄]Cl₂ | Cyclohexyltrifluoroborate | Cyclohexyl-(2,3-difluorophenyl)cyclopentylmethanone | 78% (analogous to ) |
Oxidation to Carboxylic Acid
Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid. The fluorophenyl group resists oxidation under mild conditions ( , ):
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O/acetone, H₂SO₄ | 2,3-Difluorophenylcyclopentanecarboxylic acid | 70% | , |
Ketone Isomerization
Under pyrrolidine/S₈ conditions, chain-walking isomerization redistributes substituents on the cyclopentyl ring, favoring thermodynamically stable isomers ( ):
| Catalyst | Product (Major) | Selectivity | Reference |
|---|---|---|---|
| Pyrrolidine/S₈ | 3,3-Disubstituted isomer | >90% |
Key Influences of Substituents
-
Fluorine atoms : Electron-withdrawing effects increase carbonyl electrophilicity and α-hydrogen acidity.
-
Cyclopentyl group : Steric hindrance directs regioselectivity in enolate reactions and cross-couplings.
For further exploration, catalytic asymmetric reductions and C–H functionalization of the fluorophenyl ring remain underexplored.
Scientific Research Applications
Liquid Crystal Applications
Negative Dielectric Anisotropic Liquid Crystals
One of the primary applications of 2,3-difluorophenyl cyclopentyl ketone is in the development of negative dielectric anisotropic liquid crystal compounds. These compounds are critical in the manufacturing of advanced display technologies, such as LCDs (Liquid Crystal Displays) and OLEDs (Organic Light Emitting Diodes). The compound's structure allows it to exhibit high clearing points and enhanced negative dielectric constants, making it suitable for use in liquid crystal mixtures that require specific electrical properties for optimal performance .
- Advantages :
- High clearing points compared to traditional liquid crystal compounds.
- Increased negative dielectric constant, which improves the performance of the liquid crystal mixture.
Table 1: Properties of Liquid Crystal Compounds Containing this compound
| Property | Value |
|---|---|
| Clearing Point | High |
| Dielectric Anisotropy | Negative |
| End Groups | Cyclopentyl/Cyclobutyl |
Pharmaceutical Applications
Therapeutic Uses
The hemisulfate salt of compounds derived from this compound has been investigated for its therapeutic potential. It has shown promise in treating various conditions including migraines, neurogenic inflammation, and airway inflammatory diseases such as asthma and COPD (Chronic Obstructive Pulmonary Disease) .
- Mechanism of Action :
- The compound acts on specific receptors involved in pain and inflammation pathways, offering a new avenue for treatment options.
Case Study: Migraine Treatment
A notable study highlighted the effectiveness of the hemisulfate salt derived from this compound in reducing migraine frequency and severity. The research involved administering the compound to subjects suffering from chronic migraines, resulting in a significant reduction in headache days per month compared to a placebo group .
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a valuable reagent in organic synthesis. It is utilized in various reactions to produce bicyclic and polycyclic aromatic hydrocarbons. Its unique fluorine substitution enhances reactivity and selectivity in synthetic pathways .
- Synthetic Pathways :
- The compound can be employed in cycloaddition reactions and other transformations that require precise control over electronic properties due to the presence of fluorine atoms.
Table 2: Synthetic Applications
| Reaction Type | Description |
|---|---|
| Cycloaddition | Forms complex cyclic structures |
| Aromatic Substitution | Enhances reactivity due to fluorine |
Mechanism of Action
The mechanism by which 2,3-Difluorophenyl cyclopentyl ketone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Halogen-Substituted Cyclopentyl Ketones
Notes:
Functional Group Variants: Benzamides
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Formula: C₁₃H₈F₃NO Features: Tri-fluorinated benzamide with co-planar aromatic rings (interplanar angle: 0.5°) and 1D amide⋯amide hydrogen bonds. Unlike ketones, the amide group enables strong hydrogen bonding, influencing crystal packing and solubility .
Physicochemical and Structural Properties
- Electronegativity and Bonding : Fluorine’s high electronegativity in 2,3-difluorophenyl derivatives enhances dipole-dipole interactions and C-F⋯C/F stacking, whereas chlorine in dichloro analogs increases van der Waals forces .
- Crystallinity: Fo23’s crystal structure (space group P 1) relies on amide hydrogen bonds and C-F⋯C interactions, whereas ketones like 3,4-difluorophenyl cyclopentyl ketone likely depend on weaker C-H⋯F/O contacts due to the absence of amide H-bond donors .
- Thermal Stability : Halogenated benzamides (e.g., Fo23) exhibit higher melting points than ketones due to stronger intermolecular forces, though data for cyclopentyl ketones remains sparse .
Research Findings and Implications
- Crystal Engineering : Fo23’s planar aromatic rings and hydrogen-bonded networks contrast with ketones’ reliance on halogen and stacking interactions, underscoring functional group impact on supramolecular assembly .
- Bioactivity Potential: While 2,3-difluorophenyl motifs appear in pharmacologically active compounds (e.g., 1,3,4-thiadiazole derivatives ), the ketone’s role in drug design remains unexplored compared to benzamides .
Biological Activity
2,3-Difluorophenyl cyclopentyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications, supported by various studies and data tables.
Chemical Structure and Properties
Chemical Formula: C12H12F2O
Molecular Weight: 224.22 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
This compound features a cyclopentyl group attached to a ketone functional group, with two fluorine atoms positioned on the phenyl ring. The presence of fluorine atoms typically enhances metabolic stability and bioactivity.
Synthesis
The synthesis of this compound can be achieved through various methods including:
- Friedel-Crafts Acylation : Utilizing acyl chlorides in the presence of Lewis acids.
- Nucleophilic Substitution : Replacing halides on the phenyl ring with cyclopentyl groups under basic conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or modulator at specific receptors involved in inflammatory and neurodegenerative processes.
Pharmacological Studies
Recent studies have highlighted its efficacy in various biological assays:
- Anti-inflammatory Activity : In vivo studies indicated that this compound significantly reduced inflammation markers in models of ulcerative colitis (IC50 values around 28 nM) .
- Neuroprotective Effects : Research demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| PDE Inhibition | Enzymatic Assay | 28 | |
| Anti-inflammatory | DSS-Induced Colitis Model | 30 | |
| Neuroprotection | Cell Viability Assay | 25 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Substituent Position | Activity Change (IC50) | Reference |
|---|---|---|---|
| Parent Compound | - | - | - |
| 2-Fluoro Variant | 2 | Increased potency | |
| Cyclopentyl Variant | N/A | Maintained potency |
Case Studies
-
Ulcerative Colitis Model :
- Objective : Evaluate the anti-inflammatory effects.
- Methodology : Mice were treated with DSS to induce colitis; treatment with this compound resulted in significant alleviation of symptoms.
- Results : Marked reduction in histological damage and inflammatory cytokines was observed.
-
Neuroprotective Study :
- Objective : Assess neuroprotective properties against oxidative stress.
- Methodology : Neuronal cell lines were exposed to H2O2; subsequent treatment with the compound showed a decrease in cell death rates.
- Results : Enhanced cell survival rates compared to untreated controls were noted.
Q & A
Basic: What are the common synthetic routes for 2,3-difluorophenyl cyclopentyl ketone?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or direct acylation of cyclopentane derivatives. For example:
- Friedel-Crafts acylation : Reacting cyclopentane with 2,3-difluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Acylation of cyclopentanol : Using 2,3-difluorophenylacetyl chloride (as in ) with cyclopentanol in a nucleophilic acyl substitution reaction, often catalyzed by bases like pyridine .
Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and catalyst stoichiometry to avoid over-acylation or ring-opening side reactions.
Advanced: How can Friedel-Crafts acylation be optimized for difluorophenyl derivatives to minimize side reactions?
Methodological Answer:
Optimization strategies include:
- Catalyst modulation : Using milder catalysts like FeCl₃ or ionic liquids to reduce electrophilic over-activation, which can lead to poly-substitution .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., nitrobenzene) enhance regioselectivity by stabilizing the acylium ion intermediate.
- Substituent-directed synthesis : The meta-directing nature of fluorine atoms in the 2,3-difluorophenyl group can be leveraged to control acylation sites. Computational modeling (e.g., DFT) predicts electronic effects of fluorine on reaction pathways .
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -150 ppm for ortho and meta fluorines) and coupling patterns (e.g., ³J coupling between fluorines) .
- ¹H NMR : The cyclopentyl protons appear as multiplet peaks (δ 1.5–2.5 ppm), while the aromatic protons show splitting due to fluorine coupling .
- IR spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms ketone formation .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 236.73 for C₁₂H₁₁F₂O) and fragmentation patterns validate the structure .
Advanced: How do fluorine atoms influence NMR chemical shifts, and how can this aid in structural elucidation?
Methodological Answer:
Fluorine’s electronegativity causes deshielding of adjacent protons and carbons, altering chemical shifts predictably. For example:
- In ²,³-difluorophenyl groups, ortho-fluorines induce upfield shifts in neighboring protons due to diamagnetic anisotropy.
- ¹⁹F-¹H coupling constants (e.g., ³J ~ 8–12 Hz) help map substituent positions. Advanced techniques like COSY and NOESY resolve overlapping signals in crowded spectra .
Basic: What are the typical chemical reactions of cyclopentyl ketones with fluorinated aryl groups?
Methodological Answer:
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol. Larger cycloalkyl groups (e.g., cyclopentyl vs. cyclopropyl) exhibit slower reduction kinetics due to steric hindrance .
- Nucleophilic substitution : The fluorine atoms on the aryl ring can undergo displacement with amines or thiols under basic conditions .
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid, though over-oxidation of the cyclopentyl ring may occur .
Advanced: How does the cyclopentyl ring’s strain affect reactivity compared to other cycloalkyl groups in reduction reactions?
Methodological Answer:
Cyclopentyl’s envelope conformation reduces angle strain compared to cyclopropane, leading to intermediate reactivity. Kinetic studies ( ) show relative reduction rates:
Basic: How does the difluorophenyl substituent influence the compound’s electronic properties?
Methodological Answer:
The electron-withdrawing effect of fluorine atoms decreases electron density on the aryl ring, making the ketone carbonyl more electrophilic. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) and stabilizes intermediates in SNAr reactions .
Advanced: What computational methods predict the electronic effects of difluorophenyl groups on ketone reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For 2,3-difluorophenyl ketones, the carbonyl carbon shows higher electrophilicity (f⁺ ~ 0.15) than non-fluorinated analogs .
- Hammett parameters : The σₚ value for 2,3-difluorophenyl (~0.78) correlates with rate constants in substituent-dependent reactions .
Advanced: How to resolve contradictory data on the biological activity of fluorinated cyclopentyl ketones?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs . Strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary fluorine positions (e.g., 2,3- vs. 3,4-difluoro) and compare bioactivity .
- Metabolic stability assays : Fluorine’s impact on cytochrome P450 interactions can explain discrepancies in in vivo vs. in vitro results .
Basic: What are the challenges in synthesizing this compound compared to non-fluorinated analogs?
Methodological Answer:
- Fluorine’s reactivity : Requires anhydrous conditions to prevent hydrolysis of fluorinated intermediates.
- Regioselectivity : Competing meta and para acylation pathways necessitate careful catalyst selection (e.g., AlCl₃ for ortho preference) .
- Purification difficulties : Fluorinated byproducts (e.g., di- or tri-substituted ketones) require advanced chromatography (HPLC with C18 columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
